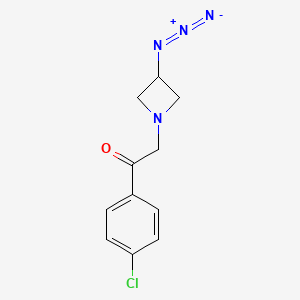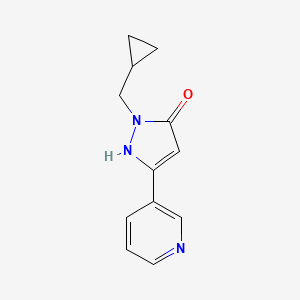
2-(3-Azidoazetidin-1-yl)-1-(4-chlorophenyl)ethan-1-one
Übersicht
Beschreibung
2-(3-Azidoazetidin-1-yl)-1-(4-chlorophenyl)ethan-1-one (abbreviated as AZPCPE) is an important chemical compound that has many potential uses in scientific research. It is a versatile compound that is used in a variety of laboratory experiments and can be used to study a wide range of biochemical and physiological processes. AZPCPE is a member of the azetidine family of compounds, which are characterized by their nitrogen-containing heterocyclic ring structures. This compound has been studied extensively in recent years, and it has been found to have a number of interesting properties that make it a valuable tool in the laboratory.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Methods : A study demonstrated the synthesis of similar compounds to 2-(3-Azidoazetidin-1-yl)-1-(4-chlorophenyl)ethan-1-one, using microwave-assisted reactions. These methods offer rapid and efficient synthesis, applicable to nitrogen and sulfur-containing heterocyclic compounds (Mistry & Desai, 2006).
Characterization Techniques : Characterization of similar compounds was done using IR, 1H NMR, and spectroscopic data. These techniques are essential for understanding the structure and properties of synthesized compounds (Shah et al., 2014).
Pharmacological Evaluation
Antibacterial and Antifungal Activities : These compounds have been screened for their antibacterial activity against various bacteria like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. They also demonstrate antifungal activity against Candida albicans (Mistry & Desai, 2006).
Potential as HO-1 Inhibitors : Some derivatives show potent inhibition towards heme oxygenases (HO-1), indicating potential pharmacological applications (Roman et al., 2010).
Biological Activity in Blood Cholesterol Regulation : A study explored the use of similar compounds as blood cholesterol inhibitors, highlighting their biological activity and potential therapeutic applications (Salman & Magtoof, 2019).
Chemical Transformations
Enantiospecific Synthesis : Research on the enantiospecific synthesis of related compounds like 4-alkoxyazetidin-2-ones demonstrates the complexity and specificity required in chemical transformations (Bachi & Gross, 1983).
Ring Transformation Studies : Studies on the synthesis and base-catalyzed ring transformation of similar compounds contribute to the understanding of chemical reactivity and structural changes in these molecules (Sápi et al., 1997).
Eigenschaften
IUPAC Name |
2-(3-azidoazetidin-1-yl)-1-(4-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c12-9-3-1-8(2-4-9)11(17)7-16-5-10(6-16)14-15-13/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJGTQGWTJLONI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=CC=C(C=C2)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1484049.png)
![3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484050.png)
![(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B1484052.png)


![3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484058.png)

![3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484060.png)
![3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484061.png)
![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1484062.png)
![3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484064.png)
![1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484066.png)